5-Methylisoxazole-3-carboxylic acid

Metabolic Disorders Antilipolytic Agents Pharmacology

Ensure experimental reproducibility by sourcing the correct isoxazole regioisomer. 5-Methylisoxazole-3-carboxylic acid (5-MICA) is the active metabolite of UTL-5g and exhibits quantifiably greater antilipolytic activity than its 3-MICA regioisomer. This specific scaffold is essential for synthesizing patented hypolipidemic theophylline salts and for developing validated LC-MS/MS analytical methods. Procure this exact high-purity compound to maintain assay accuracy and meet regulatory submission standards.

Molecular Formula C5H5NO3
Molecular Weight 131.123
CAS No. 1267623-84-6
Cat. No. B583158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylisoxazole-3-carboxylic acid
CAS1267623-84-6
Synonyms5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid;  3-Carboxy-5-methylisoxazole-d4;  5-Methyl-3-isoxazolecarboxylic-d4 Acid
Molecular FormulaC5H5NO3
Molecular Weight131.123
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)O
InChIInChI=1S/C5H5NO3/c1-3-2-4(5(7)8)6-9-3/h2H,1H3,(H,7,8)
InChIKeyBNMPIJWVMVNSRD-MZCSYVLQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylisoxazole-3-carboxylic Acid (CAS 1267623-84-6): Core Pharmacophore and Chemical Properties


5-Methylisoxazole-3-carboxylic acid (CAS: 1267623-84-6, also commonly referenced under CAS: 3405-77-4) is a heterocyclic building block consisting of a 1,2-oxazole ring with a carboxylic acid moiety at the 3-position and a methyl group at the 5-position [1]. This compound serves as both a versatile synthetic intermediate for diverse pharmaceutical agents and a bioactive metabolite in its own right . It is established as the active pharmacological species following the in vivo hydrolysis of the prodrug UTL-5g [2]. The compound is a solid at room temperature, with a molecular weight of 127.10 g/mol and a melting point of 174 °C .

The Risk of Substituting 5-Methylisoxazole-3-carboxylic Acid: Evidence-Based Activity Differentiation


Generic substitution among isoxazole carboxylic acid regioisomers is not scientifically justifiable. Quantitative evidence demonstrates that the specific placement of the methyl and carboxyl groups dictates biological potency. For instance, 5-Methylisoxazole-3-carboxylic acid (5-MICA) exhibits quantifiably greater antilipolytic activity than its regioisomer, 3-Methylisoxazole-5-carboxylic acid (3-MICA) [1]. Furthermore, the core isoxazole-3-carboxylic acid scaffold enables distinct pharmacological profiles compared to the isoxazole-4-carboxylic acid series, with the former showing specific potency against replicating and non-replicating Mycobacterium tuberculosis and activity as the active metabolite of specific prodrugs [2][3]. Therefore, procurement of this specific regioisomer is essential for replicating published biological results or for use in validated synthetic pathways.

Quantitative Differentiation Evidence for 5-Methylisoxazole-3-carboxylic Acid


Direct Comparison: 5-Methylisoxazole-3-carboxylic Acid Exhibits Superior Antilipolytic Potency vs. Its Regioisomer

In a direct head-to-head pharmacological study, 5-Methylisoxazole-3-carboxylic acid (5-MICA) demonstrated quantitatively greater potency in inhibiting fatty acid mobilization compared to its regioisomer, 3-methylisoxazole-5-carboxylic acid (3-MICA) [1]. 5-MICA completely suppressed caffeine- and theophylline-induced lipolysis in vitro at a concentration of 8×10⁻⁷ M, whereas 3-MICA was reported as 'somewhat less potent' under the same experimental conditions [1]. This demonstrates that the 3-carboxy-5-methyl substitution pattern is not equivalent to the 5-carboxy-3-methyl pattern for this biological activity.

Metabolic Disorders Antilipolytic Agents Pharmacology

Identification as the Sole Active Metabolite: Differentiating 5-Methylisoxazole-3-carboxylic Acid from Prodrug Analogs

Pharmacological studies have established that the compound UTL-5g acts as a prodrug, requiring bioactivation to a specific metabolite to exert its chemo- and radioprotective effects [1][2]. This active metabolite has been unambiguously identified as 5-methylisoxazole-3-carboxylic acid (ISOX), and not a structural analog [1]. In vitro metabolism studies using porcine and rabbit liver esterases confirmed that UTL-5g hydrolysis yields ISOX and 2,4-dichloroaniline (DCA) [1][2]. This establishes the compound as the requisite active species for this pharmacological pathway.

Prodrug Metabolism Chemoprotection Drug Metabolism

Validated Use in Salt Formation for Enhanced Pharmaceutical Properties: A Key Differentiator for Formulation

Patents specifically claim salts of 5-methylisoxazole-3-carboxylic acid, such as those with theophylline derivatives, for their utility as hypolipidemic agents [1]. This demonstrates that the compound's unique combination of an acidic carboxyl group and a basic heterocyclic core makes it a superior partner for salt formation compared to neutral or less acidic analogs. The described process for creating these salts is specific to 5-methylisoxazole-3-carboxylic acid, highlighting its distinct reactivity and value in creating novel pharmaceutical compositions with potentially improved bioavailability or stability [1].

Pharmaceutical Salts Formulation Science Hypolipidemic Agents

Research and Industrial Applications for 5-Methylisoxazole-3-carboxylic Acid


Reference Standard for Bioanalysis of the Active Metabolite ISOX

Given its confirmed identity as the active metabolite of the chemo- and radioprotective prodrug UTL-5g [1], 5-Methylisoxazole-3-carboxylic acid is an essential analytical reference standard. In DMPK and bioanalytical laboratories, it is required for the development and validation of LC-MS/MS methods to quantify ISOX levels in plasma or tissue samples from preclinical and clinical studies of UTL-5g. Using an incorrect isomer or analog would compromise assay accuracy and regulatory submission data.

Key Synthetic Intermediate for Hypolipidemic Pharmaceutical Salts

This compound is the specific starting material for synthesizing a class of patented theophylline salts with demonstrated hypolipidemic activity [2]. Medicinal chemistry and process chemistry groups engaged in developing novel cardiovascular or metabolic disorder therapies can utilize this building block to create and screen new salt forms or prodrugs, a synthetic route not accessible with other isoxazole carboxylic acid regioisomers.

Lead Compound for Antilipolytic Agent Development and SAR Studies

The established quantitative antilipolytic activity of 5-Methylisoxazole-3-carboxylic acid, which is superior to its regioisomer 3-MICA [3], positions it as a validated lead compound or positive control for metabolic disease research. Investigators studying fatty acid metabolism, insulin resistance, or obesity can use this compound as a benchmark in in vitro and in vivo assays to evaluate new chemical entities designed to modulate lipolysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methylisoxazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.